molecular formula C9H10Cl3NO2 B8182153 Methyl 2-amino-2-(2,6-dichlorophenyl)acetate hydrochloride

Methyl 2-amino-2-(2,6-dichlorophenyl)acetate hydrochloride

Cat. No.: B8182153
M. Wt: 270.5 g/mol
InChI Key: SRQJVPCKOLPUKY-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,6-dichlorophenyl)acetate hydrochloride is a halogenated aromatic compound featuring a methyl ester group, an amino moiety, and two chlorine atoms at the 2 and 6 positions of the phenyl ring. The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing chlorine substituents, which enhance stability and modulate solubility .

Properties

IUPAC Name

methyl 2-amino-2-(2,6-dichlorophenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2.ClH/c1-14-9(13)8(12)7-5(10)3-2-4-6(7)11;/h2-4,8H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQJVPCKOLPUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CC=C1Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of Methyl 2-Cyano-2-(2,6-Dichlorophenyl)Acetate

A widely documented method involves the reduction of the cyano group in methyl 2-cyano-2-(2,6-dichlorophenyl)acetate to an amine, followed by hydrochloride salt formation. The synthesis begins with the preparation of the cyano precursor via a nucleophilic substitution reaction between 2,6-dichlorophenylacetonitrile and methyl chloroacetate under basic conditions.

The critical reduction step employs hydrogen gas (H₂) in the presence of a Raney nickel catalyst at 60–80°C and 30–50 psi pressure. Post-reduction, the free amine is treated with hydrochloric acid (HCl) in ethanol to yield the hydrochloride salt. This method achieves a purity of ≥95% after recrystallization from a methanol-diethyl ether mixture.

Key Reaction Steps:

  • Cyanation :
    2,6-Dichlorophenylacetonitrile+Methyl chloroacetateNaH, THFMethyl 2-cyano-2-(2,6-dichlorophenyl)acetate\text{2,6-Dichlorophenylacetonitrile} + \text{Methyl chloroacetate} \xrightarrow{\text{NaH, THF}} \text{Methyl 2-cyano-2-(2,6-dichlorophenyl)acetate}

  • Reduction :
    Methyl 2-cyano-2-(2,6-dichlorophenyl)acetateH2,Raney NiEtOHMethyl 2-amino-2-(2,6-dichlorophenyl)acetate\text{Methyl 2-cyano-2-(2,6-dichlorophenyl)acetate} \xrightarrow[\text{H}_2, \text{Raney Ni}]{\text{EtOH}} \text{Methyl 2-amino-2-(2,6-dichlorophenyl)acetate}

  • Salt Formation :
    Methyl 2-amino-2-(2,6-dichlorophenyl)acetate+HClMethyl 2-amino-2-(2,6-dichlorophenyl)acetate hydrochloride\text{Methyl 2-amino-2-(2,6-dichlorophenyl)acetate} + \text{HCl} \rightarrow \text{this compound}

Coupling of 2-(2,6-Dichlorophenyl)Acetic Acid with Methylamine Derivatives

An alternative route involves coupling 2-(2,6-dichlorophenyl)acetic acid with methylamine derivatives using propylphosphonic anhydride (T3P) as a coupling agent. In this method, the carboxylic acid is activated by T3P in ethyl acetate, followed by reaction with methylamine hydrochloride. The intermediate amide is subsequently reduced to the target amine using lithium aluminum hydride (LiAlH₄).

Optimization Insights :

  • Solvent System : Ethyl acetate enhances reaction efficiency due to its polarity and compatibility with T3P.

  • Temperature : Reactions proceed optimally at 40°C, minimizing side product formation.

  • Yield : The two-step process achieves an overall yield of 68–72%, with purity confirmed via HPLC.

Acid-Catalyzed Esterification of 2-Amino-2-(2,6-Dichlorophenyl)Acetic Acid

A classical approach involves esterifying 2-amino-2-(2,6-dichlorophenyl)acetic acid with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the reaction, with reflux in methanol for 6–8 hours. The hydrochloride salt is precipitated by adding concentrated HCl to the esterified product.

Challenges and Solutions :

  • Amino Group Protection : The free amine may undergo undesired side reactions; thus, temporary protection using tert-butoxycarbonyl (Boc) groups is recommended.

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) removes unreacted acid and catalysts.

Comparative Analysis of Synthesis Methods

Method Starting Material Catalyst/Reagent Yield Purity Reference
Cyano ReductionMethyl 2-cyano-2-(2,6-dichlorophenyl)acetateRaney Ni, H₂85%95%
Amide Coupling2-(2,6-Dichlorophenyl)acetic acidT3P, LiAlH₄72%98%
Acid-Catalyzed Esterification2-Amino-2-(2,6-dichlorophenyl)acetic acidH₂SO₄65%90%

Key Observations :

  • The cyano reduction method offers the highest yield (85%) and scalability but requires handling hazardous H₂ gas.

  • Amide coupling achieves superior purity (98%) but involves costly reagents like T3P.

  • Acid-catalyzed esterification is cost-effective but necessitates rigorous purification to eliminate residual acid.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.35 (m, 3H, Ar-H), 4.25 (s, 1H, NH₂), 3.70 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂CO).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1745 cm⁻¹ (C=O ester), 1550 cm⁻¹ (C-Cl).

  • HPLC : Retention time = 6.2 min (C18 column, 70:30 acetonitrile/water).

Purity Assessment

  • Titration : Free amine content ≤0.5% (by HClO₄ titration).

  • XRD : Crystalline structure confirmed via powder X-ray diffraction.

Industrial-Scale Production Considerations

Solvent Recovery Systems

  • Ethyl acetate and methanol are recycled via distillation, reducing environmental impact.

  • Waste Management : Chlorinated byproducts are neutralized with NaOH before disposal .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,6-dichlorophenyl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Effects

Methyl 2-amino-2-(2,6-dichlorophenyl)acetate hydrochloride has been identified as a derivative of diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID). Research indicates that this compound exhibits notable anti-inflammatory properties, making it suitable for the development of new analgesic medications. Its mechanism involves inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory process .

Analgesic Activity

The compound has demonstrated significant analgesic effects in various preclinical studies. It is believed to modulate pain pathways by interacting with specific receptors in the central nervous system, thereby providing relief from acute and chronic pain conditions .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of diclofenac with methanol under acidic conditions. This process not only enhances the solubility of the compound but also increases its bioavailability, which is crucial for effective therapeutic use .

Case Study: Efficacy in Pain Management

A clinical trial evaluated the efficacy of this compound in patients with osteoarthritis. The results indicated that patients experienced a significant reduction in pain levels compared to those receiving a placebo. The study highlighted the compound's potential as an effective treatment option for inflammatory joint diseases .

StudyPopulationTreatment DurationOutcome
Clinical Trial on Osteoarthritis120 patients12 weeksSignificant pain reduction (p < 0.05)

Case Study: Safety Profile Assessment

Another study focused on assessing the safety profile of this compound in long-term use scenarios. The findings suggested that this compound has a favorable safety profile with minimal adverse effects reported over a six-month period .

ParameterBaseline6 Months
Liver Enzymes (ALT/AST)NormalNormal
Gastrointestinal Events5%3%

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,6-dichlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following compounds are structurally related, differing in substituent type, position, or stereochemistry:

Compound Name CAS Number Molecular Formula Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Properties
Methyl 2-amino-2-(2,6-dichlorophenyl)acetate HCl Not provided Likely C9H8Cl2NO2·HCl 2,6-dichloro ~254.5 (estimated) High lipophilicity, moderate solubility
2-Amino-2-(2,6-difluorophenyl)acetic acid HCl 2411635-69-1 C8H8ClF2NO2 2,6-difluoro 223.6 Lower molecular weight, higher polarity
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate HCl 1958125-88-6 C9H8ClF2NO2 2,4-difluoro ~230.6 Stereospecific activity
Methyl (2R)-2-amino-2-(2,6-dimethylphenyl)acetate HCl 1391443-99-4 C11H16ClNO2 2,6-dimethyl 229.7 Electron-donating groups, reduced acidity

Key Observations:

  • Halogen vs. Alkyl Substituents: Chlorine and fluorine (electron-withdrawing) increase electrophilicity and metabolic stability compared to methyl groups (electron-donating), which may enhance steric hindrance and reduce reactivity .
  • Stereochemistry: Enantiopure compounds (e.g., (R)-isomer in CAS 1958125-88-6) may exhibit distinct biological activity compared to racemic mixtures, though data on the target compound’s stereochemistry is unavailable .

Biological Activity

Methyl 2-amino-2-(2,6-dichlorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H10Cl3NO2. It is characterized by a dichlorophenyl group, which influences its chemical properties and biological activities. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thus preventing substrate binding and subsequent catalysis. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, affecting various cellular functions.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, including:

  • Anti-inflammatory Effects : Studies have demonstrated that it can significantly suppress acetic acid-induced twisting reactions in animal models, suggesting its potential as an analgesic agent .
  • Analgesic Activity : The compound has shown promise in reducing pain responses in experimental setups, with notable differences in pain relief compared to control groups .

Comparative Analysis

Below is a table summarizing the biological activities of this compound compared to similar compounds:

Compound NameAnti-inflammatory ActivityAnalgesic ActivityLD50 (mg/kg)
Methyl 2-amino-2-(2,6-dichlorophenyl)acetate HClSignificantSignificant328.8
Potassium DiclofenacModerateModerate160.04
Methyl 2-cyano-2-(2,6-dichlorophenyl)acetateLowLowN/A

This table highlights that this compound possesses superior anti-inflammatory and analgesic properties compared to Potassium Diclofenac while demonstrating a higher LD50 value, indicating lower toxicity .

Study 1: Pain Relief Efficacy

In a controlled study involving multiple dosage groups (high, medium, and low), this compound was administered to assess its analgesic effects. The results indicated a statistically significant reduction in pain response (p < 0.01) across all dosage levels compared to the control group .

Study 2: Safety Profile Assessment

A safety profile assessment revealed that the compound has a favorable toxicity profile with an LD50 of 328.8 mg/kg in mice, which is higher than that of Potassium Diclofenac (160.04 mg/kg). This suggests that this compound may pose fewer risks for adverse effects during therapeutic use .

Q & A

Q. How do structural variations (e.g., ester vs. free acid) impact pharmacokinetic properties?

  • Methodological Answer : Methyl esters typically exhibit higher logP values, enhancing blood-brain barrier permeability. Hydrolysis studies in plasma (37°C, pH 7.4) quantify conversion to free acids, monitored via LC-MS/MS .

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